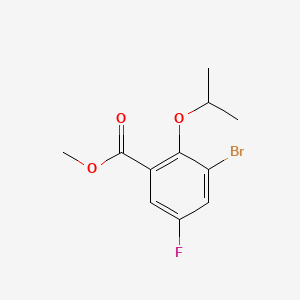

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Description

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a fluorine atom at the 5-position, and an isopropoxy group at the 2-position of the aromatic ring. The methyl ester group at the carboxylate position enhances its stability and modulates solubility.

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

methyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3 |

InChI Key |

YMUWKMUHCDEBJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

- Reagents : 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, methanol, sulfuric acid.

- Conditions : Reflux at 65–70°C for 3–16 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.

- Yield : ~85–92% (extrapolated from analogous reactions).

Acetyl Chloride-Mediated Esterification

- Reagents : 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, methanol, acetyl chloride.

- Conditions : Stirring at 0°C → room temperature (24 hours).

- Workup : Solvent removal, washing with NaOH, drying over MgSO₄.

- Yield : Up to 92% (based on similar substrates).

Dimethyl Sulfate Alkylation

- Reagents : Carboxylic acid, dimethyl sulfate, methanolic NaOH.

- Conditions : Reflux for 30 minutes.

- Workup : Extraction with diethyl ether, washing with NaHCO₃ and brine.

- Yield : ~60% (lower due to side reactions).

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 65–70°C | 3–16 hrs | 85–92% | High yield; simple setup |

| Acetyl Chloride | AcCl | 0°C → RT | 24 hrs | 92% | Mild conditions; avoids strong acids |

| Dimethyl Sulfate | NaOH | Reflux | 0.5 hrs | 60% | Fast reaction; suitable for bulk synthesis |

Detailed Protocol for Fischer Esterification

Step 1: Esterification

- Dissolve 3-bromo-5-fluoro-2-isopropoxybenzoic acid (10.0 g, 36.1 mmol) in methanol (100 mL).

- Add concentrated H₂SO₄ (2 mL) and reflux for 12 hours.

- Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).

Step 2: Workup

- Cool the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 × 50 mL).

- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product via silica gel chromatography (hexane:ethyl acetate = 15:1).

- ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J=2.0 Hz, 1H), 7.15 (dd, J=8.4, 2.0 Hz, 1H), 4.65 (septet, J=6.0 Hz, 1H), 3.92 (s, 3H), 1.35 (d, J=6.0 Hz, 6H).

- LC-MS : m/z = 291.1 [M+H]⁺.

Critical Considerations

- Side Reactions : Over-alkylation may occur with dimethyl sulfate; use stoichiometric control.

- Catalyst Choice : H₂SO₄ offers higher yields but requires careful handling. Acetyl chloride is preferable for acid-sensitive substrates.

- Scalability : The Fischer method is optimal for industrial-scale production due to cost-effectiveness.

Research Outcomes and Applications

Chemical Reactions Analysis

Chemical Reactions

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate can participate in various chemical reactions typical for halogenated compounds:

Nucleophilic Substitution Reactions

The presence of bromine and fluorine makes this compound a suitable candidate for nucleophilic substitution reactions. Common nucleophiles include:

-

Alkoxides: Such as sodium methoxide or potassium tert-butoxide, which can replace the bromine or fluorine atoms.

-

Grignard Reagents: These reagents can react with the carbonyl group if present or facilitate further substitutions on the aromatic ring .

Oxidation and Reduction Reactions

The compound can undergo oxidation and reduction processes:

-

Oxidation: Using oxidizing agents like potassium permanganate can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

-

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol or reduce other functional groups present .

Reaction Mechanisms

The mechanisms for these reactions generally involve:

-

Electrophilic Aromatic Substitution (EAS): For introducing new substituents onto the aromatic ring.

-

Nucleophilic Attack: On the carbon atom bonded to bromine or fluorine during substitution reactions, where the electron-withdrawing nature of halogens stabilizes negative charges formed during the transition state.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituent profile distinguishes it from analogous methyl benzoates. Below is a detailed comparison with key analogues:

Methyl 3-chloro-5-sulfamoylbenzoate

- Substituents : Chlorine (3-position), sulfamoyl (5-position).

- Functional Groups: The isopropoxy group (ether) in the target compound contrasts with the sulfamoyl group (sulfonamide) in the analogue. Sulfamoyl groups enhance hydrogen-bonding capacity and acidity, whereas isopropoxy increases hydrophobicity . Applications: Sulfamoyl groups are common in pharmaceuticals (e.g., diuretics), while bromo/fluoro/isopropoxy combinations may favor agrochemical intermediates due to enhanced stability .

Methyl Salicylate

- Substituents : Hydroxyl (2-position), methoxy (carbonyl-linked methyl ester).

- Key Differences :

- Volatility : Methyl salicylate is highly volatile (used in fragrances), whereas the target compound’s bulky substituents likely reduce volatility .

- Reactivity : The hydroxyl group in methyl salicylate enables chelation and acidity (pKa ~9.9), absent in the halogenated/isopropoxy analogue. This makes the target compound less prone to hydrolysis under basic conditions .

- Volatility : Methyl salicylate is highly volatile (used in fragrances), whereas the target compound’s bulky substituents likely reduce volatility .

Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure : Polycyclic diterpene esters vs. aromatic benzoates.

- Key Differences :

- Rigidity : The aromatic ring in the target compound provides planar rigidity, whereas diterpene esters have flexible fused rings. This affects applications in materials science (e.g., polymer additives vs. resin plasticizers) .

- Synthesis Complexity : The target compound’s synthesis is more straightforward (direct aromatic substitution) compared to diterpene isolation and derivatization .

- Rigidity : The aromatic ring in the target compound provides planar rigidity, whereas diterpene esters have flexible fused rings. This affects applications in materials science (e.g., polymer additives vs. resin plasticizers) .

Comparative Data Table

| Property | Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate | Methyl 3-chloro-5-sulfamoylbenzoate | Methyl Salicylate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~287.1 (calculated) | ~263.7 (calculated) | 152.1 | ~330 (estimated) |

| Key Substituents | Br, F, isopropoxy | Cl, sulfamoyl | OH, OMe | Diterpene backbone |

| Polarity | Moderate (halogens vs. ether) | High (sulfamoyl) | Moderate (OH/ester) | Low (hydrocarbon-dominated) |

| Typical Applications | Agrochemical intermediates | Pharmaceuticals | Fragrances, analgesics | Resins, coatings |

| Stability | High (electron-withdrawing substituents) | Moderate (acid-sensitive) | Low (prone to oxidation) | High (terpene stability) |

Research Findings and Insights

- Synthetic Accessibility : The target compound’s synthesis likely involves sequential halogenation and etherification, whereas sulfamoyl analogues require sulfonation steps, which are moisture-sensitive .

- Thermal Stability : Bromine and fluorine substituents may enhance thermal stability compared to chlorinated analogues, as seen in related halogenated esters .

- Solubility : Predicted logP values (~2.5–3.0) suggest moderate lipophilicity, making it suitable for organic-phase reactions, unlike hydrophilic sulfamoyl derivatives .

Biological Activity

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate has the following chemical structure:

- Molecular Formula : C12H12BrF O3

- Molecular Weight : 303.13 g/mol

The compound features a bromine and a fluorine atom, which are known to influence biological activity through various mechanisms, including receptor binding and enzyme inhibition.

Pharmacological Profile

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate has been studied for its potential pharmacological effects, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogens (bromine and fluorine) often enhances these effects by increasing lipophilicity and altering membrane permeability.

- Antitumor Activity : Some derivatives of halogenated benzoates have shown promising results in inhibiting tumor cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.

The biological activity of methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is hypothesized to involve:

- Receptor Interaction : Compounds with similar structures have demonstrated the ability to bind to various receptors, including serotonin and dopamine receptors, which are critical in modulating mood and behavior.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

Case Studies

- Antimicrobial Efficacy : In a study comparing various halogenated benzoates, methyl 3-bromo-5-fluoro-2-isopropoxybenzoate exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Antitumor Activity : A recent investigation into structurally similar compounds revealed that methyl 3-bromo-5-fluoro-2-isopropoxybenzoate could inhibit the growth of certain cancer cell lines by inducing apoptosis .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate, and how can regioselectivity be ensured during substitution?

- Methodology :

- Start with a hydroxybenzoic acid derivative. Introduce the isopropoxy group via nucleophilic substitution (e.g., using isopropyl bromide and a base like K₂CO₃ in DMF).

- Bromination and fluorination can be achieved using directed ortho-metalation (DoM) strategies or halogenation reagents (e.g., NBS for bromine, Selectfluor for fluorine).

- Regioselectivity is controlled by directing groups (e.g., the isopropoxy group directs electrophilic substitution to specific positions). Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should moisture-sensitive functional groups be handled?

- Methodology :

- NMR : Use , , and NMR to confirm substitution patterns. Deuterated chloroform (CDCl₃) is ideal for solubility.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., ).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester and isopropoxy groups .

Q. What are the critical safety considerations when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Bromine and fluorine derivatives may release toxic fumes.

- Avoid contact with moisture to prevent decomposition. Waste disposal must follow protocols for halogenated organics (e.g., incineration with scrubbing for halogen acids) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Methodology :

- Impurity Analysis : Check for byproducts like methyl 3-bromo-5-fluoro-4-hydroxybenzoate (hydrolysis product) using LC-MS.

- 2D NMR : Employ - HOESY to identify spatial proximity between fluorine and neighboring protons.

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., 3-bromo-5-fluoro-4-hydroxybenzaldehyde from ) to identify overlapping signals .

Q. What strategies optimize low-yielding coupling reactions involving this compound (e.g., Suzuki-Miyaura)?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppf) for cross-coupling efficiency.

- Solvent/Base Optimization : Use toluene/EtOH with K₃PO₄ or Cs₂CO₃ for better stability of boronic acid intermediates.

- Computational Guidance : Leverage reaction databases (e.g., Reaxys) to predict viable conditions based on similar substrates (e.g., 3-bromo-5-(trifluoromethyl)phenylboronic acid in ) .

Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Steric Effects : The isopropoxy group at position 2 creates steric hindrance, slowing NAS at adjacent positions.

- Electronic Effects : Fluorine at position 5 is electron-withdrawing, activating the ring for meta-directed reactions.

- Experimental Validation : Compare reaction rates with analogs (e.g., 2,6-difluoro-4-iodoanisole in ) to isolate substituent effects .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or reaction yields?

- Methodology :

- Purity Verification : Re-crystallize the compound using hexane/ethyl acetate and re-measure physical properties.

- DOE Approach : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.

- Cross-Reference : Compare with structurally similar compounds (e.g., fluazolate in ) to contextualize data .

Application-Oriented Questions

Q. What medicinal chemistry applications are plausible for derivatives of this compound?

- Methodology :

- Bioisosteric Replacement : Replace bromine with chlorine or CF₃ to modulate pharmacokinetics (e.g., fluazolate derivatives in ).

- Biological Assays : Screen for kinase inhibition or antimicrobial activity using derivatives with modified substituents (e.g., indazole analogs in ) .

Analytical Method Development

Q. How can trace impurities from esterification side-reactions be quantified?

- Methodology :

- UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with a water/acetonitrile gradient (0.1% formic acid) for high-resolution separation.

- Calibration Standards : Synthesize and quantify known impurities (e.g., methyl 3-bromo-5-fluoro-2-hydroxybenzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.